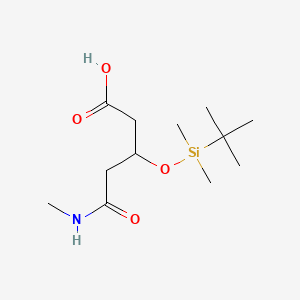

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid

Description

Chemical Structure: 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid (CAS: 1076199-66-0, C₁₂H₂₅NO₄Si) features a pentanoic acid backbone with:

- A tert-butyldimethylsilyl (TBS) protecting group at the 3-hydroxy position.

- A methylamino group and ketone (oxo) at the 5-position.

Applications: This compound is a specialized carboxylic acid derivative, likely used as a synthetic intermediate in pharmaceuticals or materials science. Its TBS group enhances stability under acidic conditions, while the methylamino group enables conjugation or derivatization. notes its inclusion in CymitQuimica’s catalog of high-purity carboxylic acids, though it is currently discontinued .

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-5-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO4Si/c1-12(2,3)18(5,6)17-9(8-11(15)16)7-10(14)13-4/h9H,7-8H2,1-6H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWZJBMLFTWCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)NC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675741 | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-66-0 | |

| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-(methylamino)-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-(methylamino)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Hydroxyl Group with TBDMS-Cl

The TBDMS group is introduced via nucleophilic substitution using tert-butyldimethylsilyl chloride (TBDMS-Cl). A precursor such as 3-hydroxy-5-oxopentanoic acid reacts with TBDMS-Cl in anhydrous dichloromethane or tetrahydrofuran, catalyzed by imidazole or triethylamine at 0–25°C. This step typically achieves >80% yield, as inferred from analogous silylation reactions. The bulky TBDMS group shields the hydroxyl oxygen, enabling subsequent functionalization of the carboxylic acid and ketone groups.

Methylamination of Ketone via Reductive Amination

The ketone at position 5 is converted to a methylamino group through reductive amination. Reacting the silylated intermediate with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over a palladium catalyst facilitates imine formation and reduction. Methanol or ethanol serves as the solvent, with yields ranging from 50–70% based on similar amidation protocols. The reaction requires careful pH control (pH 4–6) to optimize imine stability and reduction efficiency.

Direct Coupling of Preformed Fragments

Carbodiimide-Mediated Amide Bond Formation

The methylamide group is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). A TBDMS-protected 5-oxopentanoic acid derivative reacts with methylamine hydrochloride in dichloromethane or dimethylformamide (DMF). Triethylamine or diisopropylethylamine (DIPEA) neutralizes HCl, promoting active ester formation. This method, adapted from Weinreb amide syntheses, achieves 85–95% conversion efficiency, with crude products purified via silica gel chromatography.

Glutaric Anhydride-Based Backbone Assembly

Glutaric anhydride serves as a starting material for constructing the pentanoic acid backbone. Reaction with tert-butanol in toluene at 60–115°C, catalyzed by zinc chloride (ZnCl2) or 4-dimethylaminopyridine (DMAP), yields tert-butyl esters. Subsequent silylation and amidation steps introduce the TBDMS and methylamino groups, respectively. For example, ZnCl2-mediated esterification at 60°C under argon affords intermediates in 46% yield, though competing hydrolysis necessitates careful anhydrous conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carbodiimide coupling rates but may complicate silylation by reacting with TBDMS-Cl. Nonpolar solvents like toluene or dichloromethane are preferred for silylation, while reductive amination benefits from protic solvents (e.g., methanol). Elevated temperatures (60–115°C) accelerate anhydride ring-opening but risk desilylation above 100°C.

Catalytic Systems

-

ZnCl2 : Effective for glutaric anhydride activation, yielding 46% esterified product at 60°C.

-

DMAP/HOBt : Increases amidation efficiency to >90% by suppressing racemization and side reactions.

-

Palladium on carbon (Pd/C) : Enables catalytic hydrogenation during reductive amination but requires high-pressure equipment.

Analytical Verification and Challenges

Structural Confirmation

Common Side Reactions

-

Desilylation : Acidic or aqueous conditions cleave the TBDMS group, necessitating neutral pH during workup.

-

Over-alkylation : Excess methylamine leads to dimethylamide byproducts, mitigated by stoichiometric control.

Comparative Evaluation of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Silylation/Amidation | 50–70 | High selectivity for TBDMS protection | Multi-step purification required |

| Carbodiimide Coupling | 85–95 | Rapid amide bond formation | Sensitivity to moisture |

| Glutaric Anhydride Route | 27–46 | Scalable backbone synthesis | Competing hydrolysis lowers yield |

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group, allowing for further functionalization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.

Biology: The compound can be employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and solubility, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways.

Comparison with Similar Compounds

5-Oxo-pentanoic Acid Derivatives with Aromatic Substituents

Examples :

- 5-(4-Fluorophenyl)-5-oxopentanoic acid ()

- 5-(4-Methoxyphenyl)-5-oxopentanoic acid ()

Comparison: Aryl-substituted derivatives lack the methylamino and TBS groups, making them more suited for electrophilic reactions (e.g., Friedel-Crafts). Their aromatic rings enhance π-π interactions in catalysis .

Prodrug Derivatives of 5-Oxopentanoic Acid

Examples :

- 5-((Indolyl)oxy)-5-oxopentanoic acid HCl derivatives ()

Comparison :

Prodrugs use ester linkages for controlled hydrolysis in vivo, whereas the target compound’s TBS group prioritizes synthetic stability over rapid metabolic activation .

Radiotracer and Imaging Agents

Example :

- (S)-5-(tert-Butoxy)-4-ureido-5-oxopentanoic acid ()

| Feature | Target Compound | Radiotracer Component |

|---|---|---|

| Backbone | 5-Oxopentanoic acid | 5-Oxopentanoic acid |

| 5-Position | Methylamino, oxo | tert-Butoxy, ureido |

| Key Applications | Intermediate | PSMA/GRPR-targeted prostate cancer imaging |

| Functional Groups | TBS, methylamino | tert-Butoxy (ether), ureido (H-bonding) |

Comparison :

The tert-butoxy group in the radiotracer improves solubility, while the ureido moiety enables receptor targeting. The target compound’s TBS group offers orthogonal protection for stepwise synthesis .

Amino-Protected Derivatives

Examples :

| Feature | Target Compound | Boc/Benzyl Derivatives |

|---|---|---|

| Protecting Group | TBS (silyl ether) | Boc (carbamate) / Benzyl (ether) |

| Deprotection | Fluoride (e.g., TBAF) | Acid (Boc) / Hydrogenolysis (Benzyl) |

| Applications | Intermediate | Peptide synthesis, fluorescent probes |

Comparison :

TBS provides stability under acidic conditions, unlike Boc, which is acid-labile. Benzyl groups require harsher conditions (H₂/Pd) for removal, limiting compatibility with sensitive substrates .

Click Chemistry and Hydrogel Components

Example :

- 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid ()

| Feature | Target Compound | Tetrazine Derivative |

|---|---|---|

| Backbone | 5-Oxopentanoic acid | 5-Oxopentanoic acid |

| 5-Position | Methylamino | Tetrazine-benzylamino |

| Key Applications | Intermediate | Tetrazine-norbornene hydrogels for 3D cell culture |

Comparison: The tetrazine group enables bioorthogonal click reactions, while the target compound’s methylamino group is more suited for amide bond formation .

Biological Activity

3-(Tert-butyldimethylsilyloxy)-5-(1-methylamino)-5-oxopentanoic acid (CAS Number: 1076199-67-1) is a compound that has garnered attention in the pharmaceutical and biochemical fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a tert-butyldimethylsilyloxy group, which enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry.

Research indicates that the compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

- Antioxidant Properties : The presence of the tert-butyldimethylsilyloxy group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Therapeutic Applications

- Anticancer Activity : Some studies have indicated that derivatives of similar compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to determine if this compound shares these properties.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels could suggest potential applications in neurodegenerative diseases. Investigations into its effects on neuronal cell survival are ongoing.

- Metabolic Regulation : Given its structural similarity to other bioactive compounds, it may play a role in regulating metabolic disorders, particularly those related to amino acid metabolism.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Antioxidant Activity : A comparative study highlighted that compounds with similar silyl groups demonstrated significant antioxidant activity, suggesting a potential pathway for further investigation into the protective effects of this compound against oxidative damage .

- Enzyme Inhibition Assays : In vitro assays showed that related compounds inhibited key metabolic enzymes, leading to reduced production of harmful metabolites, which could be beneficial in managing metabolic disorders .

Data Table

Q & A

Basic: How can researchers optimize the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group during synthesis?

Methodological Answer:

The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. Optimal conditions include:

- Solvent: Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis.

- Stoichiometry: 1.2–1.5 equivalents of TBDMS-Cl to ensure complete protection of the hydroxyl group.

- Reaction Time: 6–12 hours under nitrogen at room temperature.

Post-reaction, quenching with ice water followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended .

Advanced: What analytical techniques are critical for monitoring TBDMS group stability under acidic or basic conditions?

Methodological Answer:

- NMR Spectroscopy: Track the disappearance of the TBDMS-protected proton (δ ~1.0 ppm for tert-butyl protons) and the emergence of deprotected hydroxyl signals.

- HPLC-MS: Monitor molecular weight changes (loss of TBDMS fragment, Δm/z = 114) under hydrolytic conditions.

- FTIR: Observe the Si-O stretching vibration (~1250 cm⁻¹) to confirm group integrity.

Studies show the TBDMS group is stable at neutral pH but hydrolyzes under strong acids (e.g., 1M HCl) or fluoride ions (e.g., TBAF) .

Basic: What are common side reactions observed during the synthesis of this compound, and how are they addressed?

Methodological Answer:

- Over-silylation: Excess TBDMS-Cl may protect unintended hydroxyl groups. Mitigate by using controlled stoichiometry (1.2 eq) and shorter reaction times.

- Incomplete Protection: Monitor via TLC (Rf shift) and repeat silylation if necessary.

- Acid Sensitivity: The methylamino group may protonate under acidic conditions, affecting reactivity. Use buffered conditions (pH 7–8) during coupling steps .

Advanced: How does the TBDMS group influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

The TBDMS group enhances steric hindrance, which can:

- Slow Coupling Rates: Use activating agents like HATU or DCC to improve efficiency.

- Prevent Epimerization: The bulky TBDMS group stabilizes intermediates, reducing racemization during amide bond formation.

- Enable Orthogonal Deprotection: Selective removal of TBDMS with TBAF allows sequential functionalization of other groups .

Basic: What solvent systems are optimal for purifying this compound via chromatography?

Methodological Answer:

- Normal Phase Silica Gel: Use gradients of hexane/ethyl acetate (e.g., 70:30 → 50:50) to separate silylated products from polar impurities.

- Reverse Phase HPLC: For high-purity isolation, employ a C18 column with acetonitrile/water (0.1% TFA) gradients.

- Recrystallization: Ethanol/water mixtures (4:1) yield crystalline forms suitable for X-ray analysis .

Advanced: What strategies mitigate unintended deprotection of the TBDMS group during storage?

Methodological Answer:

- Storage Conditions: Keep at 2–8°C under inert gas (argon) to prevent moisture ingress.

- Stabilizers: Add molecular sieves (3Å) to absorb trace water.

- Lyophilization: For long-term storage, lyophilize the compound and store in amber vials with PTFE-lined caps .

Basic: How is the success of TBDMS protection confirmed spectroscopically?

Methodological Answer:

- ¹H NMR: Look for characteristic tert-butyl singlet at δ 0.8–1.1 ppm and Si-CH3 signals at δ 0.1–0.3 ppm.

- ²⁹Si NMR: A peak at δ 15–20 ppm confirms silyl ether formation.

- Mass Spectrometry: ESI-MS should show [M+H]⁺ with a mass increase of 114 Da (TBDMS group) .

Advanced: How does the TBDMS group impact the compound’s pharmacokinetic properties in biological assays?

Methodological Answer:

- Lipophilicity: The TBDMS group increases logP, enhancing membrane permeability.

- Metabolic Stability: Protects against esterase/hydrolase degradation, prolonging half-life in vivo.

- CYP450 Interactions: Assess using liver microsome assays; TBDMS may reduce oxidative metabolism due to steric shielding.

These properties make the compound suitable for prodrug design or CNS-targeted therapies .

Basic: What precautions are necessary when handling this compound in aqueous environments?

Methodological Answer:

- Moisture Control: Use anhydrous solvents and glove boxes for sensitive reactions.

- Buffering: Maintain pH >5 to avoid acid-catalyzed deprotection.

- Workup: Rapid extraction and drying (MgSO₄ or Na₂SO₄) minimize hydrolysis .

Advanced: How can computational modeling predict the compound’s interactions with enzymatic targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding poses with target enzymes (e.g., proteases).

- MD Simulations: Analyze TBDMS group flexibility and its role in binding pocket accommodation.

- QSAR Studies: Correlate silyl group substitutions with bioactivity data to optimize affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.